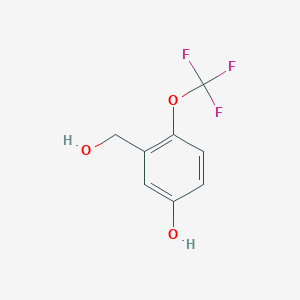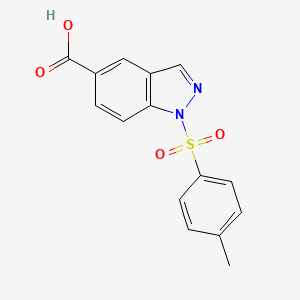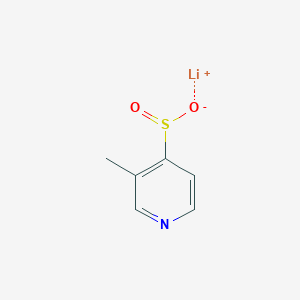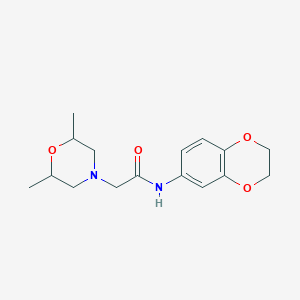
3-(Hydroxymethyl)-4-(trifluoromethoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxymethyl)-4-(trifluoromethoxy)phenol, also known as THP, is a chemical compound with potential applications in scientific research. It is a phenolic compound that contains a hydroxymethyl group and a trifluoromethoxy group, making it a unique and interesting compound for investigation.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactions
Phenol derivatives, including those similar to 3-(Hydroxymethyl)-4-(trifluoromethoxy)phenol, have been utilized in organic synthesis, demonstrating the trifluoromethylation of benzylic C-H bonds of phenol derivatives using copper and Togni reagent. This process emphasizes the versatility of phenol derivatives in synthesizing potent inhibitors and other valuable chemical compounds (Egami et al., 2015). Additionally, the synthesis and functionalization of phenolic compounds, as seen in the creation of materials with improved thermal and thermo-mechanical properties, highlight the potential of phenol derivatives in advanced material synthesis (Trejo-Machin et al., 2017).
Antioxidant Properties and Applications
Phenolic compounds are well-known for their antioxidant properties. Research has shown that the structural features, such as the number and positions of hydroxyl groups on the aromatic rings, significantly influence their antioxidant activities. This property makes them crucial in food chemistry, pharmaceuticals, and cosmetics for preserving products and protecting against oxidative stress (Balasundram et al., 2006).
Materials Science and Engineering
In materials science, the incorporation of phenolic compounds with specific functional groups, such as trifluoromethoxy groups, has been explored for creating materials with unique properties. For instance, the microbial synthesis of polyhydroxyalkanoates (PHAs) with fluorinated phenoxy side groups demonstrates the potential of using phenol derivatives for producing materials with enhanced physical properties, such as increased crystallinity and melting points, which could be beneficial in various industrial applications (Takagi et al., 2004).
Biotechnology and Environmental Applications
The biotechnological applications of phenol derivatives extend to bioremediation and the synthesis of biologically active compounds. For instance, laccase enzymes have been used in the biodegradation of endocrine-disrupting chemicals, such as Bisphenol A, showcasing the environmental applications of phenol derivatives in removing harmful pollutants from the environment (Chhaya & Gupte, 2013).
Propiedades
IUPAC Name |
3-(hydroxymethyl)-4-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3/c9-8(10,11)14-7-2-1-6(13)3-5(7)4-12/h1-3,12-13H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZXKIJHQVUQNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CO)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3'-((2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonyl)bis(azanediyl))bis(3-phenylpropanoic acid)](/img/structure/B2766583.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2766584.png)
![7-heptyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2766585.png)
![7-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one](/img/structure/B2766588.png)


![1'-((2-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2766593.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2766595.png)

![N-[[(2R,4R)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methyl]but-2-ynamide](/img/structure/B2766600.png)

![8-bromo-3-(4-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2766603.png)
